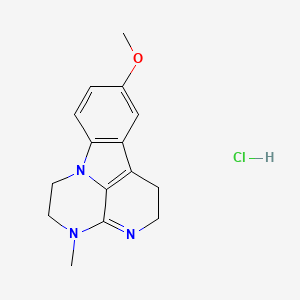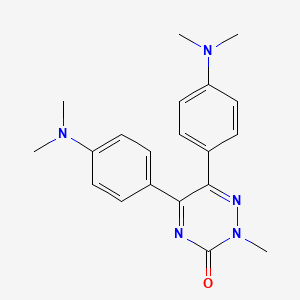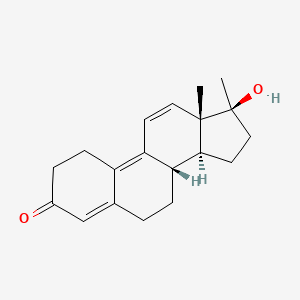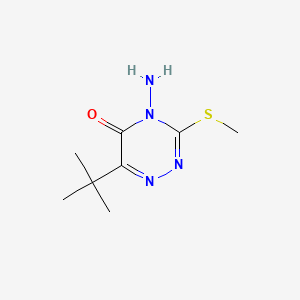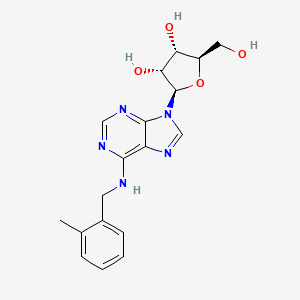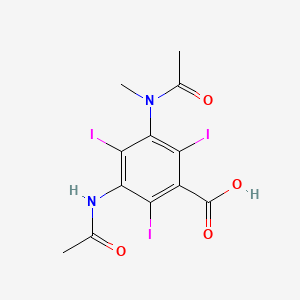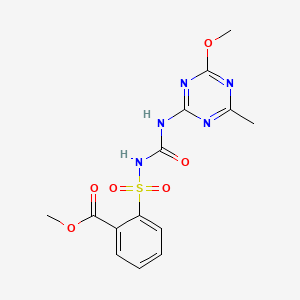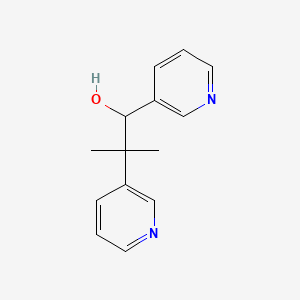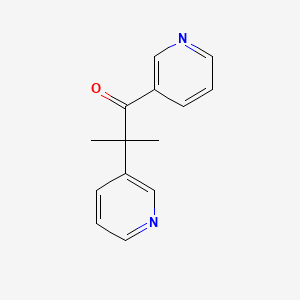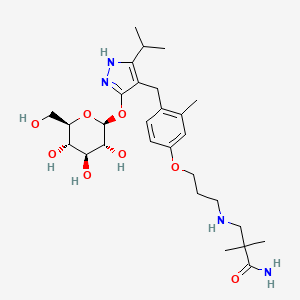
Mizagliflozin
Overview
Description
Mizagliflozin is a selective sodium-glucose cotransporter 1 (SGLT1) inhibitor developed initially as a potential treatment for chronic constipation . Although it progressed to Phase II trials in humans, it was not approved for medical use. it has since been investigated for other applications, including improving vascular cognitive impairment in small vessel disease .
Scientific Research Applications
Mizagliflozin has been investigated for several scientific research applications:
Chronic Constipation: Initially developed as a treatment for chronic constipation.
Vascular Cognitive Impairment: Studies have shown that this compound can improve vascular cognitive impairment in a mouse model of small vessel disease.
Functional Constipation: Clinical trials have assessed the efficacy and safety of this compound in patients with functional constipation.
Mechanism of Action
Mizagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 1 (SGLT1), which increases luminal glucose and water . This inhibition leads to improved bowel movements in patients with functional constipation. The molecular targets and pathways involved include the SGLT1 transporter in the intestine.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Mizagliflozin is a selective inhibitor of SGLT1 . SGLT1 is a protein that participates in the transport of glucose across the cell membrane . This compound interacts with this protein, inhibiting its function . This interaction is characterized by the binding of this compound to the active site of SGLT1, preventing the transport of glucose .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to improve vascular cognitive impairment in a mouse model of small vessel disease . It has also been shown to increase the survival rates of IL-1β-treated PC12HS cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SGLT1, inhibiting the transport of glucose . This results in a decrease in intracellular glucose levels, which can have various effects on cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a short half-life when administered intravenously (0.23 h) or orally (1.14 h) in rats . This suggests that this compound is rapidly cleared from the circulation if absorbed .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose transport . It interacts with the SGLT1 protein, which is a key player in this pathway . The inhibition of SGLT1 by this compound can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is poorly absorbed when administered orally, leading to low systemic exposure . If absorbed, this compound is rapidly cleared from the circulation .
Subcellular Localization
Given its role as an SGLT1 inhibitor, it is likely to be localized at the cell membrane where SGLT1 is typically found .
Preparation Methods
The synthesis of mizagliflozin involves multiple steps, including the formation of its aglycone, KP232, in the intestine. The compound is poorly absorbed when administered orally, leading to low systemic exposure
Chemical Reactions Analysis
Mizagliflozin undergoes various chemical reactions, including metabolism to its aglycone, KP232, in the intestine. In the plasma, KP232 and its glucuronide are predominant . Common reagents and conditions used in these reactions include enzymatic processes in the gut and liver. The major products formed from these reactions are KP232 and its glucuronide.
Comparison with Similar Compounds
Mizagliflozin is unique among SGLT1 inhibitors due to its selective inhibition of SGLT1 without significant effects on SGLT2. Similar compounds include:
Phlorizin: A non-selective SGLT inhibitor that also affects SGLT2.
Sotagliflozin: A dual SGLT1/2 inhibitor.
LIK066: Currently in clinical trials for the treatment of obesity.
This compound’s selectivity for SGLT1 makes it particularly useful for applications where SGLT2 inhibition is not desired.
Properties
IUPAC Name |
2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHMKLEOJAVMQ-TXKDOCKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666843-10-3 | |
| Record name | Mizagliflozin [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIZAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


